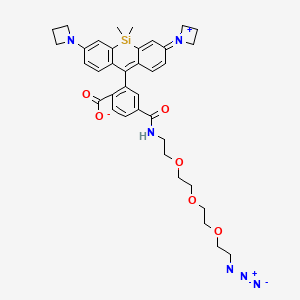
Janelia fluor 646, azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Janelia Fluor 646, Azide is a red fluorogenic fluorescent dye, supplied with an azide reactive handle for copper-free click chemistry. It is suitable for live cell imaging and is commonly used in confocal microscopy and super-resolution microscopy techniques such as dSTORM and STED . The compound is known for its high photostability, brightness, and cell permeability, making it an excellent choice for various imaging applications .
准备方法
The synthesis of Janelia Fluor 646, Azide involves the incorporation of azetidine rings into classic fluorophore structures, which significantly enhances the brightness and photostability of the dye . The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure high purity and yield of the final product . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands .
化学反应分析
Janelia Fluor 646, Azide undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming stable triazole products without the need for copper catalysis.
Common reagents used in these reactions include copper(I) catalysts for CuAAC and strained alkynes for SPAAC . The major products formed from these reactions are triazoles, which are highly stable and useful for various applications .
科学研究应用
Janelia Fluor 646, Azide has a wide range of scientific research applications:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in live-cell imaging to study cellular processes in real-time.
Medicine: Utilized in diagnostic imaging and tracking the distribution of drugs within cells.
Industry: Applied in the development of advanced imaging techniques and fluorescent probes.
作用机制
The mechanism of action of Janelia Fluor 646, Azide involves its azide group, which reacts with alkyne-containing molecules through click chemistry reactions . This reaction forms stable triazole linkages, allowing the dye to be covalently attached to various biomolecules . The high photostability and brightness of the dye enable long-term imaging of live cells without significant photobleaching .
相似化合物的比较
Janelia Fluor 646, Azide is unique due to its high photostability, brightness, and cell permeability. Similar compounds include:
Alexa Fluor 647: Another red fluorescent dye used in similar imaging applications.
Atto 647: Known for its high photostability and brightness.
CF640R: A red fluorescent dye with similar excitation and emission properties.
Compared to these compounds, this compound offers superior performance in terms of photostability and brightness, making it a preferred choice for demanding imaging applications .
属性
分子式 |
C37H44N6O6Si |
|---|---|
分子量 |
696.9 g/mol |
IUPAC 名称 |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C37H44N6O6Si/c1-50(2)33-24-27(42-13-3-14-42)6-9-30(33)35(31-10-7-28(25-34(31)50)43-15-4-16-43)32-23-26(5-8-29(32)37(45)46)36(44)39-11-17-47-19-21-49-22-20-48-18-12-40-41-38/h5-10,23-25H,3-4,11-22H2,1-2H3,(H-,39,44,45,46) |
InChI 键 |
FUJDWZJKTJZMHX-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


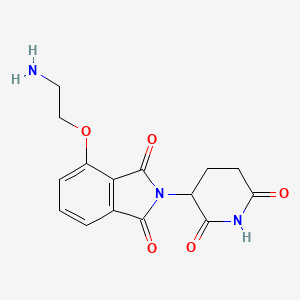
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11935002.png)
![N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B11935010.png)
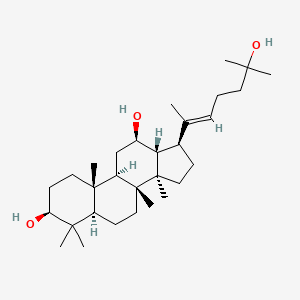
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
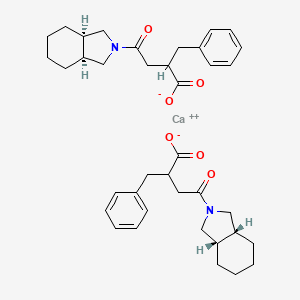
![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)
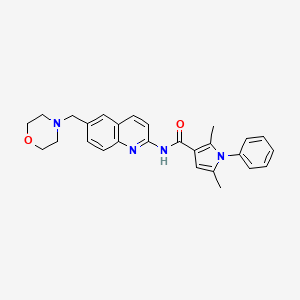

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
